molecular formula C8H12N4O2 B7951815 5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one

5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one

Cat. No.: B7951815
M. Wt: 196.21 g/mol
InChI Key: MAPOISVPQIVRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound that features both piperidine and triazine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable triazine precursor under acidic or basic conditions to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The hydroxyl group and the triazine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 4-hydroxypiperidine and piperidine itself share structural similarities.

    Triazine derivatives: Compounds such as melamine and cyanuric acid have similar triazine ring structures.

Uniqueness

5-(4-Hydroxypiperidin-1-yl)-2,3-dihydro-1,2,4-triazin-3-one is unique due to the combination of piperidine and triazine rings in a single molecule. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-hydroxypiperidin-1-yl)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-6-1-3-12(4-2-6)7-5-9-11-8(14)10-7/h5-6,13H,1-4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPOISVPQIVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.